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Introduction
5,5'-Dibromo-BAPTA is a calcium chelator widely used in biological research to buffer

intracellular calcium concentrations ([Ca²⁺]ᵢ). As a derivative of BAPTA (1,2-bis(o-

aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it exhibits high selectivity for Ca²⁺ over other

divalent cations like magnesium (Mg²⁺), is relatively insensitive to pH changes around

physiological values, and has fast binding and release kinetics.[1] These properties make it an

invaluable tool for investigating the role of Ca²⁺ in a multitude of cellular processes, including

signal transduction, neurotransmission, and muscle contraction. By clamping [Ca²⁺]ᵢ at a

specific level, researchers can elucidate the calcium dependency of various physiological

events.

This document provides a detailed protocol for the use of 5,5'-Dibromo-BAPTA to buffer

intracellular calcium, covering its properties, methods for loading into cells, and procedures for

experimental application and calibration.

Properties of 5,5'-Dibromo-BAPTA
Understanding the physicochemical properties of 5,5'-Dibromo-BAPTA is crucial for its

effective use as an intracellular calcium buffer.
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Property Value References

Molecular Formula C₂₂H₂₂Br₂N₂O₁₀ (Acid form)

Molecular Weight 634.23 g/mol (Acid form)

786.59 g/mol (Tetrapotassium

salt)
[2][3][4]

Calcium Dissociation Constant

(Kd)

~1.6 - 3.6 µM (in the absence

of Mg²⁺)
[2]

Solubility

The tetrapotassium salt is

soluble in water. The AM ester

form is soluble in DMSO.

Spectral Properties

Weakly fluorescent. UV

absorbance is dependent on

Ca²⁺ binding.

Experimental Protocols
Loading 5,5'-Dibromo-BAPTA into Cells
There are two primary methods for introducing 5,5'-Dibromo-BAPTA into cells, depending on

whether the membrane-permeant acetoxymethyl (AM) ester or the membrane-impermeant salt

form is used.

The AM ester form is lipophilic and can passively diffuse across the cell membrane. Once

inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-

impermeant form of the chelator in the cytoplasm.

Materials:

5,5'-Dibromo-BAPTA, AM ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127
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Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Probenecid (optional, an anion-exchange inhibitor that can reduce leakage of the de-

esterified chelator from the cell)

Protocol:

Prepare Stock Solutions:

Prepare a 2-5 mM stock solution of 5,5'-Dibromo-BAPTA, AM in anhydrous DMSO. Store

desiccated at -20°C.

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.

Prepare Loading Buffer:

For a final loading concentration of 10 µM 5,5'-Dibromo-BAPTA, AM, dilute the stock

solution into HBSS.

To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the 5,5'-
Dibromo-BAPTA, AM stock with an equal volume of the 10% Pluronic® F-127 stock

solution.

Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration

of Pluronic® F-127 should be around 0.02%.

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading:

Replace the cell culture medium with the prepared loading buffer.

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration

may vary depending on the cell type and experimental conditions and should be

determined empirically.
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After incubation, wash the cells two to three times with fresh, warm HBSS to remove

extracellular 5,5'-Dibromo-BAPTA, AM.

Allow the cells to de-esterify the AM ester for at least 30 minutes at 37°C before starting

the experiment. This allows for complete cleavage of the AM groups by intracellular

esterases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1147785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Cell Loading
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in DMSO
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Replace Culture Medium
with Loading Buffer

Incubate at 37°C
for 30-60 min

Wash Cells with HBSS
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for >30 min

Experiment

Ready for Experiment
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Workflow for loading cells with 5,5'-Dibromo-BAPTA, AM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1147785?utm_src=pdf-body-img
https://www.benchchem.com/product/b1147785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The salt form of 5,5'-Dibromo-BAPTA is membrane-impermeant and must be introduced into

cells mechanically, for instance, through microinjection or via a patch pipette during

electrophysiological recordings. This method allows for a known concentration of the buffer to

be introduced directly into the cell.

Materials:

5,5'-Dibromo-BAPTA, tetrapotassium salt

Intracellular solution (e.g., a pipette solution for patch-clamp)

Microinjection setup (micromanipulator, injector, and glass micropipettes)

Protocol:

Prepare Injection Solution:

Dissolve the 5,5'-Dibromo-BAPTA, tetrapotassium salt in the desired intracellular solution

to the final desired concentration (typically in the range of 0.1-10 mM).

Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the

intracellular environment.

Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog

the micropipette.

Pull Micropipettes:

Pull glass micropipettes with a tip diameter appropriate for the cell type being used

(typically 0.5-1.0 µm).

Load Micropipette and Microinject:

Backfill the micropipette with the prepared 5,5'-Dibromo-BAPTA solution.

Mount the micropipette on the microinjector.
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Under microscopic guidance, bring the micropipette into contact with the cell membrane

and gently penetrate the cell.

Inject the solution into the cytoplasm using a calibrated pressure pulse. The injection

volume should be a small fraction of the total cell volume to avoid cell damage.
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Workflow for microinjection of 5,5'-Dibromo-BAPTA salt.
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Intracellular Calcium Calibration
To accurately determine the free intracellular calcium concentration when using a calcium

buffer, it is often necessary to perform a calibration. This is typically done by using a fluorescent

calcium indicator in conjunction with ionophores that permeabilize the cell membrane to Ca²⁺,

allowing the intracellular and extracellular [Ca²⁺] to equilibrate.

Materials:

Cells loaded with 5,5'-Dibromo-BAPTA and a fluorescent calcium indicator (e.g., Fura-2,

AM)

Calcium calibration buffer kit with a series of buffers containing known concentrations of free

Ca²⁺ (typically buffered with EGTA).

Calcium ionophore (e.g., Ionomycin or A23187)

Protocol:

Prepare Calibration Buffers:

Use a commercial kit or prepare a series of calibration buffers with known free [Ca²⁺]

ranging from nominally zero to saturating concentrations (e.g., 0, 100 nM, 500 nM, 1 µM,

10 µM, 1 mM). Online calculators are available to determine the appropriate ratios of

CaCl₂ and EGTA to achieve desired free [Ca²⁺] at a specific pH and temperature.

Equilibrate Intracellular and Extracellular Calcium:

After loading the cells with 5,5'-Dibromo-BAPTA and the fluorescent Ca²⁺ indicator,

replace the medium with a Ca²⁺-free buffer containing the ionophore (e.g., 5-10 µM

Ionomycin). This will deplete intracellular Ca²⁺ and allow for the measurement of the

minimum fluorescence (F_min).

Next, perfuse the cells with the series of calibration buffers containing the ionophore,

starting from the lowest [Ca²⁺] and proceeding to the highest.

At each step, allow the fluorescence signal to stabilize before recording. The final buffer

should be a high [Ca²⁺] buffer to determine the maximum fluorescence (F_max).
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Calculate Intracellular Calcium:

The relationship between fluorescence intensity and [Ca²⁺] can be described by the

Grynkiewicz equation for ratiometric dyes like Fura-2: [Ca²⁺] = K_d * [(R - R_min) /

(R_max - R)] * (S_f2 / S_b2) Where R is the ratio of fluorescence intensities at two

excitation wavelengths, R_min and R_max are the minimum and maximum ratios, and

S_f2 and S_b2 are the fluorescence intensities at the second wavelength for the Ca²⁺-free

and Ca²⁺-bound forms of the indicator, respectively.

Advantages and Disadvantages
Advantages Disadvantages & Off-Target Effects

High Selectivity for Ca²⁺ over Mg²⁺: Crucial for

studying Ca²⁺ signaling in a cellular

environment where Mg²⁺ is present at much

higher concentrations.

Buffering can alter normal signaling: By its very

nature, buffering dampens physiological Ca²⁺

transients, which can affect downstream

signaling pathways.

Relatively Insensitive to pH: The Ca²⁺ binding

affinity is stable over the physiological pH range.

Potential for calcium-independent effects: High

concentrations of BAPTA have been reported to

affect the cytoskeleton.

Fast Kinetics: Rapid on- and off-rates for Ca²⁺

binding allow for the buffering of fast Ca²⁺

transients, in contrast to slower buffers like

EGTA.

Can induce non-physiological Ca²⁺ oscillations:

In some cell types, such as certain neurons,

BAPTA loading has been shown to induce

artificial Ca²⁺ spikes.

Well-defined Kd: Allows for the clamping of

intracellular Ca²⁺ at a known concentration.

Off-target effects on ion channels: BAPTA has

been shown to affect the activity of channels like

ANO6, independent of its Ca²⁺ chelating

properties.

Signaling Pathway and Logical Relationships
The primary function of 5,5'-Dibromo-BAPTA is to act as an exogenous calcium buffer,

thereby modulating Ca²⁺-dependent signaling pathways.
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Modulation of Ca²⁺ signaling by 5,5'-Dibromo-BAPTA.
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Conclusion
5,5'-Dibromo-BAPTA is a powerful tool for the investigation of calcium signaling in a wide

range of biological systems. Its well-characterized properties and the availability of different

forms for cell loading make it a versatile experimental reagent. However, researchers should be

mindful of its potential to alter physiological signaling and its possible off-target effects. Careful

experimental design, including appropriate controls and empirical determination of optimal

loading conditions, is essential for the successful application of this intracellular calcium buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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